BenchChemオンラインストアへようこそ!

(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid

Chiral Synthesis Prostacyclin Analogs Enantiomeric Purity

Procure the single enantiomer (3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid, the validated starting point for Beraprost synthesis per Toray patents. Its defined cis-(3aS,8bS) configuration establishes stereochemistry early, enabling direct replication of published hydroxymethylation-debromination-condensation sequences. The 7-bromo handle supports C–C bond formation; the des-bromo or racemic analog fails in convergent strategy. Also serves as a qualified impurity reference standard ('Prostaglandin Impurity 44') for HPLC method validation. Avoid stereochemical risk—insist on this specific, enantiopure building block.

Molecular Formula C12H9BrO3
Molecular Weight 281.1 g/mol
CAS No. 88277-50-3
Cat. No. B1610214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid
CAS88277-50-3
Molecular FormulaC12H9BrO3
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1C=CC2C1OC3=C2C=C(C=C3C(=O)O)Br
InChIInChI=1S/C12H9BrO3/c13-6-4-8-7-2-1-3-10(7)16-11(8)9(5-6)12(14)15/h1-2,4-5,7,10H,3H2,(H,14,15)/t7-,10-/m0/s1
InChIKeyKGODQQYXGUAULA-XVKPBYJWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid (CAS 88277-50-3): A Defined Chiral Intermediate for Prostacyclin Analog Synthesis


The compound (3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid (CAS 88277-50-3) is a chiral, brominated tricyclic carboxylic acid [1]. It serves as a critical, stereodefined intermediate in the convergent synthesis of the prostacyclin (PGI2) analog Beraprost and related 5,6,7-trinor-4,8-inter-m-phenylene PGI2 derivatives [2][3]. As a single enantiomer with the cis-(3aS,8bS) configuration, it establishes the absolute and relative stereochemistry of the cyclopenta[b]benzofuran core early in the synthetic sequence, differentiating it from racemic or diastereomeric mixtures [1][4].

Procurement Risk: Why Generic Analogs Cannot Replace (3aS,8bS)-7-Bromo-cyclopenta[b]benzofuran-5-carboxylic acid in Stereospecific Syntheses


Substituting this compound with a generic cyclopenta[b]benzofuran analog introduces unacceptable risk for stereospecific downstream applications. The defined (3aS,8bS) configuration is not a trivial feature; it is essential for the diastereoselective introduction of the lower side chain in Beraprost synthesis [1]. Using the (3aR,8bR) enantiomer would directly lead to the enantiomer of the final drug substance, potentially altering pharmacological activity. Even a racemic mixture, while containing the correct enantiomer, would necessarily reduce the yield by 50% upon resolution and introduce purification complexities [2]. Furthermore, the bromine atom at the 7-position is a critical synthetic handle for subsequent carbon-carbon bond formation (e.g., via Grignard or cross-coupling) that is absent in the des-bromo analog, precluding its use in the same convergent strategy [1][3].

Quantitative Differentiation Guide: (3aS,8bS)-7-Bromo-cyclopenta[b]benzofuran-5-carboxylic acid vs. Closest Analogs


Stereochemical Identity: Enantiomeric Purity Defines a Viable Starting Point

The compound's primary differentiation from its racemate is its defined absolute stereochemistry. The (3aS,8bS) configuration is mandatory for synthesizing the natural-like stereochemistry of Beraprost [1]. Commercially, this target compound is offered as a single enantiomer with a purity specification of NLT 98% . In contrast, a racemic mixture would contain 50% of the unwanted (3aR,8bR) enantiomer. This difference is quantifiable: a synthesis starting with the single enantiomer at 98% purity yields the desired stereoisomer in the subsequent step with a theoretical maximum yield based on that purity, while a racemate-based synthesis has a theoretical maximum yield of 50% for the same desired isomer before any resolution steps [2]. The use of the specified enantiomer eliminates the need for costly and time-consuming chiral resolution or chiral HPLC purification of downstream intermediates.

Chiral Synthesis Prostacyclin Analogs Enantiomeric Purity

Functional Group Utility: The 7-Bromo Substituent as a Superior Synthetic Handle

The bromine atom at the 7-position is not merely a substituent but a critical synthetic handle for late-stage diversification. In the seminal Beraprost synthesis, the 7-bromo group is converted to a Grignard reagent (7-bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-ylmagnesium bromide) for condensation with beta-propiolactone, a key C-C bond-forming step [1][2]. The 5,7-dibromo analog (a related comparator) possesses two handles, which can lead to chemoselectivity issues. The target compound's monobromination provides a single, unambiguous point for functionalization, simplifying reaction monitoring and purification [3]. A des-bromo analog (hydrogen at position 7) lacks this handle entirely, requiring a completely different, often less efficient, synthetic route involving early-stage functional group interconversions.

Cross-Coupling Organometallic Chemistry Intermediate Versatility

Regulatory Identity: Defined as Prostaglandin Impurity 44 for Analytical Benchmarking

Beyond its role as a synthetic intermediate, this compound is cataloged and supplied as 'Prostaglandin Impurity 44' [1]. This designation implies a defined identity and has been used in the development of analytical methods for purity and impurity profiling of prostaglandin-related drug substances [2]. This dual-use as both an intermediate and a reference impurity standard provides a quantifiable advantage in analytical method validation. A generic or non-certified analog would lack this documented identity, necessitating full structural elucidation and purity assignment by the end user. The availability of this compound as a named impurity standard with a reported preparation method and HPLC profile [2] serves as a benchmark, saving development time and providing a higher confidence in analytical results.

Pharmaceutical Impurity Standard Reference Standard Quality Control

High-Confidence Application Scenarios for (3aS,8bS)-7-Bromo-cyclopenta[b]benzofuran-5-carboxylic acid (88277-50-3)


Scale-Up Synthesis of Beraprost and Structural Analogs via the Toray Process

This compound is the validated starting point for the commercial synthesis of Beraprost, as described in foundational patents by Toray Industries [1][2]. Chemical process development groups can directly replicate the published sequence (hydroxymethylation, debromination, side-chain condensation) with this intermediate, avoiding route scouting and leveraging its defined stereochemistry and monobromo handle for high-yielding, convergent assembly [3].

Pharmaceutical Reference Standard for Prostaglandin Impurity Profiling

Quality control and analytical R&D laboratories can utilize this compound as a qualified impurity reference standard ('Prostaglandin Impurity 44') [4]. Its documented identity and availability with an HPLC profile allow for direct use in chromatographic method development and validation for monitoring related substances in prostaglandin-based active pharmaceutical ingredients (APIs) [5].

Methodology Research for Enantioselective Cyclopenta[b]benzofuran Construction

Research groups focused on asymmetric catalysis can use this single enantiomer as a benchmark for developing new enantioselective routes to the cyclopenta[b]benzofuran core. Its commercial availability at high enantiopurity (NLT 98%) facilitates direct comparison with new catalyst systems aiming to achieve similar or improved stereocontrol, serving as a validated standard for chiral HPLC analysis [6].

Late-Stage Functionalization Studies via Organometallic Intermediates

Given the reactivity of the aryl bromide moiety, this compound is a prime substrate for exploring advanced cross-coupling chemistries (e.g., Suzuki, Negishi) on a complex, stereochemically rich scaffold. Researchers can utilize it to generate libraries of 7-substituted cyclopenta[b]benzofuran derivatives for structure-activity relationship (SAR) studies in prostacyclin mimetics without needing to re-establish the core stereochemistry each time [3].

Quote Request

Request a Quote for (3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.